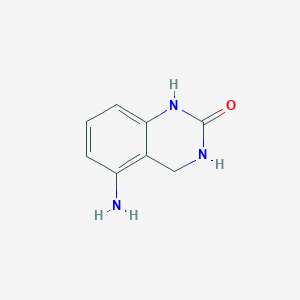
5-Amino-3,4-dihydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Amino-3,4-dihydroquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Overview of Biological Activities
This compound belongs to the quinazolinone family, which has been extensively studied for various therapeutic applications. The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
- Anticancer Activity : Inhibition of cancer cell proliferation across different types of cancer.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease processes.
Antimicrobial Activity
Research indicates that derivatives of quinazolinones, including this compound, possess notable antimicrobial properties. A study highlighted the effectiveness of certain quinazoline derivatives against Candida albicans and various Gram-positive and Gram-negative bacteria. For instance:
- Inhibition Zones : Compounds showed inhibition zones ranging from 9 mm to 15 mm against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 65 mg/mL to 80 mg/mL for effective compounds .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 mm | 70 mg/mL |
| Escherichia coli | 15 mm | 65 mg/mL |
| Candida albicans | 11 mm | 80 mg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting the growth of several cancer cell lines:
- Cell Lines Tested : Studies have evaluated its effects on HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cell lines.
- IC50 Values : The IC50 values for these compounds ranged from approximately 22 μM to over 70 μM, indicating varying degrees of potency against different cancer types .
| Cell Line | IC50 Value (μM) |
|---|---|
| HepG-2 | <50 μM |
| A2780 | 22.76 μM |
| MDA-MB-231 | >70 μM |
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosine kinases, which are crucial in cancer progression.
- Receptor Modulation : It can modulate receptor signaling pathways that are implicated in tumor growth and metastasis .
Case Studies and Research Findings
Several studies have documented the biological activity of quinazoline derivatives:
- Anticancer Study : A study demonstrated that modifications on the quinazoline structure significantly influenced anticancer activity. For instance, compounds with specific substituents showed enhanced potency against prostate carcinoma cells with IC50 values as low as 4.9 μM .
- Antimicrobial Efficacy : Another research highlighted the broad-spectrum antimicrobial activity of synthesized quinazoline derivatives, particularly against resistant strains .
Propriétés
IUPAC Name |
5-amino-3,4-dihydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-3H,4,9H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQLWDBQJGIQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC(=O)N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














